molecular formula C10H23NO B13634894 3-(Aminomethyl)-4,5-dimethylheptan-4-ol

3-(Aminomethyl)-4,5-dimethylheptan-4-ol

Cat. No.: B13634894
M. Wt: 173.30 g/mol
InChI Key: TZQVHTAEWKTQDS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4,5-dimethylheptan-4-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a heptane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4,5-dimethylheptan-4-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with an aminomethyl group. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the precursor, followed by the addition of an alkylating agent .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of a precursor compound in the presence of a suitable catalyst, such as palladium on carbon. This method allows for the efficient production of the desired compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4,5-dimethylheptan-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

3-(Aminomethyl)-4,5-dimethylheptan-4-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-4,5-dimethylheptan-4-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Aminomethyl)-4,5-dimethylheptan-4-ol is unique due to its specific combination of functional groups and its heptane backbone. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

3-(aminomethyl)-4,5-dimethylheptan-4-ol

InChI

InChI=1S/C10H23NO/c1-5-8(3)10(4,12)9(6-2)7-11/h8-9,12H,5-7,11H2,1-4H3

InChI Key

TZQVHTAEWKTQDS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(C(CC)CN)O

Origin of Product

United States

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